4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid

Description

Chemical Identity and Classification

Chemical Nomenclature and Identification

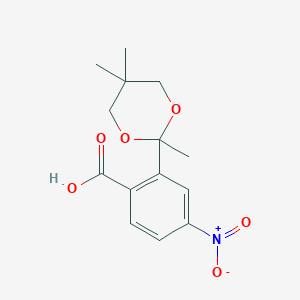

The compound 4-nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid is systematically named according to IUPAC guidelines. Its molecular formula is $$ \text{C}{14}\text{H}{17}\text{NO}_{6} $$, with a molecular weight of 295.29 g/mol . The CAS registry number 217197-04-1 uniquely identifies this compound in chemical databases. Alternative names include:

- This compound

- 2-(2,5,5-Trimethyl-1,3-dioxan-2-yl)-4-nitrobenzoic acid

Key identifiers include the InChI code 1S/C14H17NO6/c1-13(2)7-20-14(3,21-8-13)11-6-9(15(18)19)4-5-10(11)12(16)17/h4-6H,7-8H2,1-3H3,(H,16,17) and the InChIKey GBUSGOLTSBLLGX-UHFFFAOYSA-N.

Table 1: Chemical Identity Summary

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{14}\text{H}{17}\text{NO}_{6} $$ |

| Molecular Weight | 295.29 g/mol |

| CAS Number | 217197-04-1 |

| Purity | ≥95% (typical commercial grade) |

| Physical Form | Crystalline powder |

| Storage Conditions | Room temperature, inert atmosphere |

Structural Classification and Related Compound Families

This compound belongs to three distinct structural families:

- Nitrobenzoic Acids : Characterized by a benzene ring with both a nitro (-NO$$_2$$) and carboxylic acid (-COOH) group. The nitro group at the para position relative to the carboxyl group distinguishes it from isomers like 3-nitrobenzoic acid.

- Dioxane Derivatives : The 2,5,5-trimethyl-1,3-dioxane moiety is a six-membered cyclic ether with two oxygen atoms and three methyl substituents. This structure imparts steric hindrance and influences solubility.

- Polyfunctional Aromatic Compounds : Combines aromatic reactivity with multiple functional groups, enabling diverse chemical transformations.

Structurally related compounds include:

- 4-(5-Pentyl-1,3-dioxan-2-yl)benzoic acid (CAS 81288-02-0): Shares the dioxane-benzoic acid scaffold but lacks the nitro group.

- 2-(Benzoylamino)-4-nitrobenzoic acid (CAS 4993-89-9): Features a benzamide substituent instead of the dioxane ring.

- 2,2-Dimethyl-1,3-dioxan-4-one-substituted benzoic acids : Explored for enzyme inhibition properties in pharmacological research.

Historical Context and Discovery

The synthesis of this compound emerged from advancements in heterocyclic chemistry and directed nitration techniques . Early patents describe methods for functionalizing benzoic acid derivatives with dioxane rings to modulate physicochemical properties. For example, U.S. Patent 4,313,878 (1982) outlines protocols for attaching dioxane groups to aromatic acids via acid-catalyzed cyclization of diols.

The nitro group’s introduction likely follows classical electrophilic aromatic substitution, where nitric acid reacts with the benzoic acid precursor under controlled conditions. Its development aligns with broader trends in multifunctional ligand design for applications in catalysis and materials science. Recent studies highlight its utility as an intermediate in synthesizing enzyme inhibitors and liquid crystal compounds.

Key Milestones :

Properties

IUPAC Name |

4-nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-13(2)7-20-14(3,21-8-13)11-6-9(15(18)19)4-5-10(11)12(16)17/h4-6H,7-8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUSGOLTSBLLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)(C)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595033 | |

| Record name | 4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217197-04-1 | |

| Record name | 4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogens (e.g., chlorine or bromine) with Lewis acids (e.g., aluminum chloride) as catalysts.

Esterification: Alcohols (e.g., methanol or ethanol) with sulfuric acid as a catalyst.

Major Products Formed

Reduction: 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid.

Substitution: Halogenated derivatives of the original compound.

Esterification: Methyl or ethyl esters of this compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that compounds similar to 4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid can inhibit anti-apoptotic proteins in cancer cells. These proteins are critical for the survival of cancer cells; thus, targeting them could lead to effective cancer therapies. For instance, research has shown that derivatives of benzoic acids can bind to proteins like Mcl-1 and Bfl-1 with high affinity, suggesting that modifications in the benzoic acid structure may enhance their therapeutic potential against various cancers .

Anti-inflammatory Properties : The compound's structural features may also confer anti-inflammatory properties. Compounds with similar dioxane structures have been explored for their ability to modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

Materials Science Applications

Polymer Chemistry : The unique properties of this compound make it suitable for use in polymer synthesis. Its ability to act as a monomer or cross-linking agent can enhance the mechanical properties of polymers. Such materials could find applications in coatings and adhesives where durability and resistance to environmental factors are crucial .

Nanotechnology : The compound can be utilized in the development of nanomaterials due to its chemical stability and functional groups that facilitate interactions with other materials at the nanoscale. This application is particularly relevant in creating nanocarriers for drug delivery systems that require precise targeting mechanisms .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid depends on its specific application. For example, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular targets. The dioxane ring and benzoic acid moiety may also contribute to the compound’s overall activity by influencing its binding to molecular targets and its solubility properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Nitro-Substituted Benzoic Acids

Table 1: Key Properties of Selected Benzoic Acid Derivatives

Key Observations :

Substituent Effects: The 2,5,5-trimethyl-dioxane group in the target compound introduces steric hindrance and lipophilicity, distinguishing it from simpler analogues like trifluoromethyl-substituted derivatives . Nitro vs. Amino Groups: The amino derivative (CAS 217197-05-2) exhibits reduced molecular weight and altered reactivity due to the electron-donating -NH₂ group, contrasting with the electron-withdrawing -NO₂ in the target compound .

Biological Activity

4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid (CAS No. 217197-04-1) is an organic compound characterized by a nitro group, a benzoic acid moiety, and a dioxane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

The compound's molecular formula is C₁₄H₁₇NO₆, with a boiling point of 441.6ºC and a flash point of 220.9ºC . Its structural uniqueness allows for diverse chemical reactivity, which can be leveraged in various applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇NO₆ |

| Boiling Point | 441.6ºC |

| Flash Point | 220.9ºC |

| Density | 1.262 g/cm³ |

| Purity | 96% |

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates that interact with cellular targets. The dioxane ring and benzoic acid moiety may enhance the compound's binding affinity to biological targets and influence its solubility properties.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

1. Antimicrobial Activity

Studies have shown that derivatives of nitro-substituted benzoic acids exhibit significant antimicrobial properties. The presence of the nitro group is crucial for this activity as it can interfere with microbial metabolism .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Nitro compounds are known to modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

Case Studies

A notable study explored the effects of various nitrobenzoic acid derivatives on bacterial strains. The findings demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics .

Another investigation assessed the anti-inflammatory effects through in vitro assays measuring cytokine levels in response to treatment with the compound. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) production in macrophage cultures treated with this compound .

Comparative Analysis

When compared to similar compounds such as 4-nitrobenzoic acid and 2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid, this compound demonstrates enhanced steric hindrance due to the dioxane ring. This structural feature contributes to its unique reactivity and biological profile.

| Compound | Biological Activity |

|---|---|

| 4-Nitrobenzoic Acid | Moderate antimicrobial activity |

| 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan) | Reduced activity post-reduction |

| 4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan) | Significant antimicrobial & anti-inflammatory activity |

Q & A

Q. What are the recommended synthetic routes for 4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid, and how can reaction efficiency be optimized?

Synthesis typically involves condensation between substituted benzaldehyde derivatives and 2,5,5-trimethyl-1,3-dioxane precursors under acidic catalysis. A method adapted from triazole-benzaldehyde condensations (e.g., refluxing in ethanol with glacial acetic acid) can be employed . Optimization strategies include:

- Reaction Conditions : Adjust time (4–8 hours), temperature (reflux vs. microwave-assisted), and stoichiometry.

- Monitoring : Use TLC or HPLC to track progress .

- Purification : Recrystallization or column chromatography for isolation.

- Design of Experiments (DoE) : Apply multi-objective frameworks to systematically evaluate yield and purity .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Key methods include:

- HPLC/GC : Assess purity (>95%) using C18 columns or GC with flame ionization detection .

- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 8.2–8.5 ppm, dioxane methyl groups as singlets at δ 1.2–1.5 ppm).

- FTIR : Identify functional groups (C=O stretch ~1700 cm⁻¹, NO₂ stretches ~1520/1350 cm⁻¹) .

- Elemental Analysis (EA) : Verify C/H/N/O percentages within 0.3% deviation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in the dioxane ring conformation?

Single-crystal X-ray diffraction (SC-XRD) is critical. Using APEX3 for data collection and SHELXT/SHELXL for refinement, bond lengths and angles can be precisely measured . For example:

- Conformational Analysis : Distinguish chair vs. boat conformations via puckering parameters.

- Dynamic Effects : Compare solid-state (SC-XRD) and solution (NMR) data to account for flexibility.

- Computational Validation : Cross-reference with DFT-optimized structures to reconcile discrepancies .

Q. What systematic approaches address contradictions between computational predictions and experimental reactivity data?

To resolve discrepancies (e.g., reaction kinetics or pKa values):

- Parameter Verification : Validate computational settings (DFT functionals, solvation models).

- Experimental Replicates : Repeat kinetic studies under controlled conditions .

- In-Situ Spectroscopy : Use FTIR/Raman to monitor intermediates during reactions.

- Sensitivity Analysis : Quantify input uncertainties (e.g., solvent effects) on computational outputs .

Q. How can the biological activity of derivatives against microbial targets be evaluated methodologically?

Follow these steps for robust SAR studies:

- Derivative Synthesis : Modify nitro or dioxane groups via nucleophilic substitution or esterification .

- In Vitro Assays : Determine MIC values using broth microdilution (CLSI guidelines) against Gram-positive/negative strains.

- Mechanistic Probes : Conduct enzyme inhibition assays (e.g., dihydrofolate reductase) and molecular docking with PDB structures.

- Cytotoxicity : Profile selectivity indices using mammalian cell lines (e.g., HEK293) .

Methodological Notes

- Synthesis Optimization : Adapt protocols from triazole condensations and integrate DoE frameworks for efficiency .

- Structural Validation : Combine SC-XRD with NMR/FTIR for unambiguous confirmation.

- Biological Profiling : Reference standardized assays from hydroxybenzoic acid studies for comparative analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.